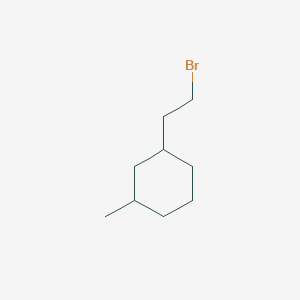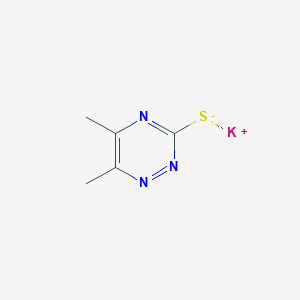![molecular formula C26H30ClN5O3 B2709547 N-[2-(4-chlorophenyl)ethyl]-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902933-19-1](/img/no-structure.png)
N-[2-(4-chlorophenyl)ethyl]-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)ethyl]-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a useful research compound. Its molecular formula is C26H30ClN5O3 and its molecular weight is 496.01. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-chlorophenyl)ethyl]-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-chlorophenyl)ethyl]-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Triazole derivatives, including those related to the compound , have been synthesized and studied for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found some to possess good or moderate activities against test microorganisms, highlighting their potential as antimicrobial agents Bektaş et al., 2007.
Antifungal and Antibacterial Activity
Further extending the scope, Hassan (2013) synthesized new pyrazoline and pyrazole derivatives bearing triazole moieties and assessed their antimicrobial activity. These compounds exhibited notable performance against both Gram-negative and Gram-positive bacteria, as well as a yeast-like fungus, indicating their potential in developing new antimicrobial agents Hassan, 2013.
Antidepressant Potential and Adenosine Receptor Antagonism
Sarges et al. (1990) investigated a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines for their potential as rapid-onset antidepressants. These compounds showed significant activity in behavioral despair models in rats and exhibited strong binding to adenosine receptors, suggesting a novel approach to antidepressant therapy Sarges et al., 1990.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves the reaction of 4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline with 2-(4-chlorophenyl)ethylamine followed by acylation with propanoyl chloride. The reaction is carried out in the presence of appropriate solvents and reagents under controlled conditions to obtain the desired product.", "Starting Materials": [ "4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline", "2-(4-chlorophenyl)ethylamine", "propanoyl chloride" ], "Reaction": [ "Step 1: 4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline is dissolved in an appropriate solvent and reacted with 2-(4-chlorophenyl)ethylamine in the presence of a suitable catalyst and under controlled conditions to obtain the intermediate product.", "Step 2: The intermediate product obtained in step 1 is then acylated with propanoyl chloride in the presence of a suitable base and under controlled conditions to obtain the final product, N-[2-(4-chlorophenyl)ethyl]-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide.", "Step 3: The final product is purified using appropriate techniques such as column chromatography or recrystallization to obtain the pure compound." ] } | |
Numéro CAS |
902933-19-1 |
Formule moléculaire |
C26H30ClN5O3 |
Poids moléculaire |
496.01 |
Nom IUPAC |
N-[2-(4-chlorophenyl)ethyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C26H30ClN5O3/c1-18(2)35-17-5-16-31-25(34)21-6-3-4-7-22(21)32-23(29-30-26(31)32)12-13-24(33)28-15-14-19-8-10-20(27)11-9-19/h3-4,6-11,18H,5,12-17H2,1-2H3,(H,28,33) |
SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCC4=CC=C(C=C4)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




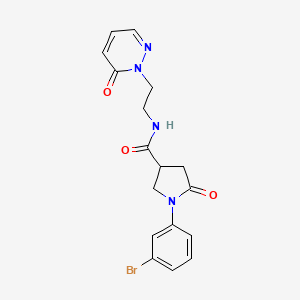
![N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2709470.png)
![1-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2709472.png)
![5-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2709473.png)
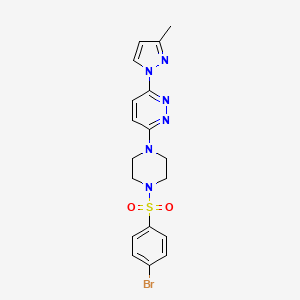
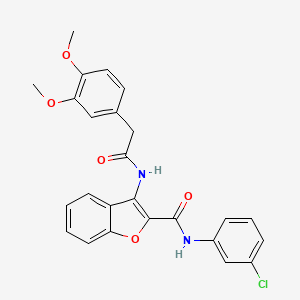

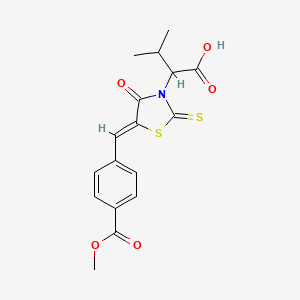
![N-(2-(1H-pyrazol-1-yl)ethyl)-4-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2709481.png)
![[1-(Fluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2709482.png)
